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Compound of Interest

Compound Name: 4-(2-Furyl)benzaldehyde

Cat. No.: B1333208

An objective guide for researchers and drug development professionals on the predicted
ADMET properties of 4-(2-Furyl)benzaldehyde compared to analogous structures.

In the early stages of drug discovery, in-silico prediction of Absorption, Distribution, Metabolism,
Excretion, and Toxicity (ADMET) properties is a critical step to identify promising drug
candidates and flag potential liabilities, thereby reducing late-stage attrition. This guide
provides a comparative analysis of the predicted ADMET profile of 4-(2-Furyl)benzaldehyde
against two structurally related compounds: the parent molecule Benzaldehyde and a
substituted analog, 4-Nitrobenzaldehyde. The predictions are based on widely used and
validated computational models, SwissADME and pkCSM.

Comparative ADMET Profile

The following table summarizes the key predicted ADMET properties for 4-(2-
Furyl)benzaldehyde and its selected comparators. These values are computationally
generated and serve as a predictive guide for experimental prioritization.
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Parameter

4-(2-
Furyl)benzaldeh
yde

Benzaldehyde

4-
Nitrobenzaldeh
yde

Optimal Range
for Oral Drugs

Physicochemical

Properties

Molecular Weight
(g/mol)

172.18

106.12

151.12

<500

LogP
(Lipophilicity)

2.55

1.48

1.86

-0.4to +5.6

Water Solubility
(LogS)

-2.8 (Moderately
Soluble)

-1.8 (Soluble)

-2.5 (Moderately
Soluble)

> -4 (Soluble)

Absorption

Gl Absorption
(SwissADME)

High

High

High

High

Caco-2
Permeability
(pkCSM, log

Papp)

0.95

0.91

0.89

>0.9

Distribution

BBB Permeant
(SwissADME)

Yes

Yes

Yes

Yes

CNS
Permeability
(pkCSM, logPS)

-1.8

-1.5

> -2 (Permeant)

Plasma Protein
Binding (pkCSM,
%)

~85%

~70%

~80%

Varies

Metabolism

CYP1A2 Inhibitor

No

No

No

No
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CYP2C9 Inhibitor  Yes No Yes No
CYP2C19

o No No No No
Inhibitor
CYP2D6 Inhibitor No No No No
CYP3A4 Inhibitor  Yes No Yes No
Excretion

Total Clearance
(pkCSM, log 0.45 0.65 0.50 Varies
ml/min/kg)

Toxicity

AMES Toxicity
(pkCSM)

No No Yes No

hERG | Inhibitor
(PkCSM)

No No No No

Drug-Likeness

Lipinski's Rule of

Five Violations

Bioavailability
Score 0.55 0.55 0.55 >0.1
(SwissADME)

Methodologies for In-Silico Prediction

The data presented in this guide are derived from established computational models that rely
on large datasets of experimentally determined properties to train their predictive algorithms.

SwissADME Methodology

SwissADME is a free web tool that computes physicochemical descriptors and predicts ADME
parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness
of small molecules.[1]
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e Physicochemical Properties: Molecular weight, LogP (lipophilicity), and water solubility are
calculated using established algorithms like Wildman-Crippen (for LogP) and ESOL
(Estimated Solubility).[2]

e Pharmacokinetics Prediction:

o Gastrointestinal (Gl) Absorption: Predicted based on the BOILED-Egg model, which relies
on the molecule’s lipophilicity (WLOGP) and polarity (TPSA).[3]

o Blood-Brain Barrier (BBB) Permeation: Also predicted using the BOILED-Egg model,
providing a simple "Yes" or "No" classification.[3]

o CYP Inhibition: The predictions for inhibition of cytochrome P450 isoforms (CYP1A2,
CYP2C19, CYP2C9, CYP2D6, CYP3A4) are based on Support Vector Machine (SVM)
models.[1]

e Drug-Likeness: This is assessed using filters such as Lipinski's rule of five, which evaluates
molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors. The
bioavailability score is a probabilistic value based on these properties.[4]

pkCSM Methodology

pkCSM is a computational tool that uses graph-based signatures to develop predictive models
for various ADMET properties.[5][6] This approach encodes distance patterns between atoms
to represent the small molecule's structure and chemistry.[5][6]

e Absorption:

o Caco-2 Permeability: Predicts the permeability of a compound across the Caco-2 cell line,
which is an in-vitro model of the human intestinal wall. The prediction is given as the
logarithm of the apparent permeability coefficient (log Papp).[5]

e Distribution:

o CNS Permeability: Predicts the ability of a compound to cross the blood-brain barrier and
enter the central nervous system, expressed as logPS.[5]
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o Plasma Protein Binding (PPB): Predicts the percentage of a drug that will be bound to
proteins in the blood plasma.

o Excretion:

o Total Clearance: Predicts the overall rate of elimination of a drug from the body, combining
metabolism and renal excretion. It is provided as the logarithm of the clearance rate (log
ml/min/kg).[5]

o Toxicity:

o AMES Toxicity: Predicts the mutagenic potential of a compound using the Ames test
model. A positive result suggests the compound may be carcinogenic.[5]

o hERG I Inhibition: Predicts the potential for the compound to inhibit the hERG potassium
channel, which can lead to cardiotoxicity.[7]

Visualizing the In-Silico Workflow

The following diagram illustrates the general workflow for predicting the ADMET properties of a
chemical compound using in-silico tools.
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Caption: Workflow for in-silico ADMET prediction.

Summary of Findings

Based on the in-silico predictions, 4-(2-Furyl)benzaldehyde exhibits a generally favorable
ADMET profile for an orally administered drug candidate.

e Drug-Likeness and Absorption: The target compound, along with its comparators, adheres to
Lipinski's rule of five and is predicted to have high gastrointestinal absorption. Its moderate
solubility and optimal lipophilicity support this prediction.

« Distribution: 4-(2-Furyl)benzaldehyde is predicted to be capable of permeating the blood-
brain barrier, which could be an advantage or disadvantage depending on the therapeutic
target.
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» Metabolism: A potential area of concern is the predicted inhibition of CYP2C9 and CYP3A4
enzymes. Inhibition of these key metabolic enzymes can lead to drug-drug interactions, a
significant consideration in drug development. Benzaldehyde, the parent compound, is not
predicted to inhibit any of the major CYP enzymes, suggesting the furan and nitro
substitutions introduce this liability.

» Toxicity: Encouragingly, 4-(2-Furyl)benzaldehyde is predicted to be non-mutagenic (AMES
negative) and to have a low risk of cardiotoxicity (hRERG negative). This contrasts with 4-
Nitrobenzaldehyde, which is flagged for potential mutagenicity, highlighting the influence of
the nitro group.

In conclusion, the in-silico analysis suggests that 4-(2-Furyl)benzaldehyde has a promising
pharmacokinetic profile. However, the predicted inhibition of key metabolic enzymes warrants
further investigation through in-vitro assays to confirm these findings and assess the potential
for clinically relevant drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-(2-Furyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333208#in-silico-prediction-of-the-admet-properties-
of-4-2-furyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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